molecular formula C10H11Cl2FO B14053405 1-Chloro-2-(3-chloropropyl)-3-(fluoromethoxy)benzene

1-Chloro-2-(3-chloropropyl)-3-(fluoromethoxy)benzene

Cat. No.: B14053405
M. Wt: 237.09 g/mol
InChI Key: ZYYIHKICMMJNOX-UHFFFAOYSA-N
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Description

1-Chloro-2-(3-chloropropyl)-3-(fluoromethoxy)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with a chlorine atom, a 3-chloropropyl group, and a fluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2-(3-chloropropyl)-3-(fluoromethoxy)benzene typically involves multiple steps:

    Starting Materials: The synthesis begins with a benzene derivative that has a chlorine atom at the 1-position.

    Introduction of the 3-Chloropropyl Group: This can be achieved through a Friedel-Crafts alkylation reaction, where the benzene derivative reacts with 3-chloropropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Fluoromethoxy Group: The final step involves the introduction of the fluoromethoxy group. This can be done through a nucleophilic substitution reaction where the intermediate product reacts with fluoromethyl ether under basic conditions.

Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would involve:

    Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and catalyst concentration to maximize yield and purity.

    Purification: Techniques such as distillation, crystallization, or chromatography may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-(3-chloropropyl)-3-(fluoromethoxy)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction Reactions: Reduction can be used to remove the chlorine atoms or to modify the propyl group.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

    Substitution Reactions: Products with different nucleophiles replacing the chlorine atoms.

    Oxidation Reactions: Products with additional oxygen-containing functional groups.

    Reduction Reactions: Products with modified or reduced propyl groups.

Scientific Research Applications

1-Chloro-2-(3-chloropropyl)-3-(fluoromethoxy)benzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-2-(3-chloropropyl)-3-(fluoromethoxy)benzene involves its interaction with molecular targets through its functional groups. The chlorine and fluoromethoxy groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

    1-Chloro-2-(3-chloropropyl)benzene: Lacks the fluoromethoxy group, making it less reactive in certain chemical reactions.

    1-Chloro-3-(fluoromethoxy)benzene: Lacks the 3-chloropropyl group, affecting its physical and chemical properties.

    2-Chloro-3-(fluoromethoxy)benzene: Different substitution pattern on the benzene ring, leading to different reactivity and applications.

Uniqueness: 1-Chloro-2-(3-chloropropyl)-3-(fluoromethoxy)benzene is unique due to the presence of both the 3-chloropropyl and fluoromethoxy groups on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H11Cl2FO

Molecular Weight

237.09 g/mol

IUPAC Name

1-chloro-2-(3-chloropropyl)-3-(fluoromethoxy)benzene

InChI

InChI=1S/C10H11Cl2FO/c11-6-2-3-8-9(12)4-1-5-10(8)14-7-13/h1,4-5H,2-3,6-7H2

InChI Key

ZYYIHKICMMJNOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CCCCl)OCF

Origin of Product

United States

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